1,2,3,4-Tetrahydronaphthalene-1-carbonitrile

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1,2,3,4-Tetrahydronaphthalene-1-carbonitrile (CAS 56536-96-0, molecular formula C₁₁H₁₁N, molecular weight 157.21 g/mol) is a nitrile-functionalized tetralin derivative characterized by a benzene ring fused to a partially saturated cyclohexane ring with a cyano group at the 1-position. The compound exists as a colorless to light yellow or light orange clear liquid at 20°C , with a boiling point of 111 °C at 1.5 mmHg and a refractive index of 1.55.

Molecular Formula C11H11N
Molecular Weight 157.21 g/mol
CAS No. 56536-96-0
Cat. No. B032674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4-Tetrahydronaphthalene-1-carbonitrile
CAS56536-96-0
Synonyms1,2,3,4-Tetrahydro-1-naphthalenecarbonitrile;  1,2,3,4-Tetrahydro-1-naphthonitrile;  1,2,3,4-Tetrahydro-1-naphthalenecarbonitrile;  1-Cyano-1,2,3,4-tetrahydronaphthalene;  1-Cyanotetralin; _x000B__x000B_
Molecular FormulaC11H11N
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESC1CC(C2=CC=CC=C2C1)C#N
InChIInChI=1S/C11H11N/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-2,4,7,10H,3,5-6H2
InChIKeyHMRIXHRQNXHLSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,3,4-Tetrahydronaphthalene-1-carbonitrile CAS 56536-96-0: Sourcing Guide for Research and Industrial Procurement


1,2,3,4-Tetrahydronaphthalene-1-carbonitrile (CAS 56536-96-0, molecular formula C₁₁H₁₁N, molecular weight 157.21 g/mol) is a nitrile-functionalized tetralin derivative characterized by a benzene ring fused to a partially saturated cyclohexane ring with a cyano group at the 1-position. The compound exists as a colorless to light yellow or light orange clear liquid at 20°C , with a boiling point of 111 °C at 1.5 mmHg and a refractive index of 1.55 . Its Log P values (XLOGP3 2.54; consensus Log P 2.47) indicate moderate lipophilicity. The molecule contains no hydrogen bond donors and one hydrogen bond acceptor (the nitrile nitrogen) , conferring distinct physicochemical behavior relevant to its synthetic applications. Primary commercial availability includes grades from 95% to 97% purity, with analytical validation by GC, NMR, or HPLC .

1,2,3,4-Tetrahydronaphthalene-1-carbonitrile CAS 56536-96-0: Why In-Class Tetralin Analogs Cannot Be Interchanged


Substituting 1,2,3,4-tetrahydronaphthalene-1-carbonitrile with another tetralin derivative is scientifically unjustified without rigorous validation. The 1-cyano substitution pattern is critical for specific synthetic pathways, as evidenced by its documented role as a precursor in the synthesis of aldose reductase inhibitors [1][2] and baclofen analogs [2]. Analogs with additional substituents—such as 4-(1-cyanoethyl)-1,2,3,4-tetrahydronaphthalene-1-carbonitrile (CAS 57964-39-3, MW 210.27) or 8-amino-6-methyl-tetralin-1-carbonitrile (CAS 107757-19-7, MW 186.26)—possess altered molecular weight, polarity, hydrogen bonding capacity, and steric profile . These differences directly impact reaction kinetics, purification behavior, and downstream intermediate compatibility. Furthermore, the compound's defined regulatory status as Tetrahydrozoline USP Related Compound A and Tetryzoline EP Impurity A [3] creates a non-negotiable compliance requirement in pharmaceutical quality control applications where substitution would invalidate analytical method validation and regulatory submissions. The following quantitative evidence delineates these differentiation dimensions.

1,2,3,4-Tetrahydronaphthalene-1-carbonitrile CAS 56536-96-0: Quantitative Differentiation Evidence for Scientific Selection


1,2,3,4-Tetrahydronaphthalene-1-carbonitrile: Defined Regulatory Identity as USP/EP Pharmacopeial Reference Standard

1,2,3,4-Tetrahydronaphthalene-1-carbonitrile is formally designated as Tetrahydrozoline USP Related Compound A and Tetryzoline EP Impurity A [1]. This designation is exclusive to the (1RS)-1,2,3,4-tetrahydronaphthalene-1-carbonitrile structure and is published in both the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) monographs. In contrast, structurally related tetralin-1-carbonitrile derivatives such as 4-(1-cyanoethyl)-1,2,3,4-tetrahydronaphthalene-1-carbonitrile (CAS 57964-39-3) or 8-amino-6-methyl-tetralin-1-carbonitrile (CAS 107757-19-7) are not listed in any pharmacopeial monograph as related compounds for tetrahydrozoline/tetryzoline. The USP reference standard is provided in 50 mg ampules under Catalog No. 1652012, with lot-specific certificates of analysis and defined valid use dates .

Pharmaceutical Analysis Reference Standards Quality Control Regulatory Compliance

1,2,3,4-Tetrahydronaphthalene-1-carbonitrile vs. Cyanoethyl-Substituted Analog: Physicochemical Property Comparison

The unsubstituted 1-cyano tetralin core of 1,2,3,4-tetrahydronaphthalene-1-carbonitrile (MW 157.21, C₁₁H₁₁N) differs substantially from the 4-(1-cyanoethyl)-substituted analog (MW 210.27, C₁₄H₁₄N₂) . The target compound has zero hydrogen bond donors and one hydrogen bond acceptor (nitrile nitrogen), with a topological polar surface area (TPSA) of 23.79 Ų . The analog 4-(1-cyanoethyl)-1,2,3,4-tetrahydronaphthalene-1-carbonitrile contains two nitrile groups and increased molecular complexity, requiring inert atmosphere storage at 4°C versus the room temperature storage (recommended <15°C in cool, dark place) sufficient for the target compound . The target compound exhibits a Log P (XLOGP3) of 2.54 and consensus Log P of 2.47 , while calculated Log P for the analog is not reported but expected to differ due to the additional cyanoethyl moiety.

Organic Synthesis Medicinal Chemistry Intermediate Selection Physicochemical Properties

1,2,3,4-Tetrahydronaphthalene-1-carbonitrile: Documented Precursor for Aldose Reductase Inhibitor Synthesis

1,2,3,4-Tetrahydronaphthalene-1-carbonitrile has been explicitly documented in peer-reviewed medicinal chemistry literature as a synthetic intermediate for aldose reductase inhibitors [1][2]. Specifically, Sarges et al. (J. Med. Chem., 1988, 31, 230) utilized this compound in the preparation of spirohydantoin aldose reductase inhibitors [1]. Additionally, Mann et al. (J. Med. Chem., 1991, 34, 1307) employed 1-cyanotetraline in the synthesis of baclofen analogs as GABAB agonists [2]. In contrast, the structurally similar 8-amino-6-methyl-tetralin-1-carbonitrile (CAS 107757-19-7) is classified only as a building block with no published association to aldose reductase inhibitor synthesis . The target compound's utility in this specific therapeutic area is not shared by the 4-(1-cyanoethyl) or 4-(2-cyanoethyl) analogs, which are documented only as general organic intermediates [3].

Medicinal Chemistry Aldose Reductase Diabetes Complications Synthetic Intermediate

1,2,3,4-Tetrahydronaphthalene-1-carbonitrile: Commercial Grade and Pricing Tier Comparison

Commercial availability and pricing of 1,2,3,4-tetrahydronaphthalene-1-carbonitrile reflect its established production scale and utility as a general intermediate. Standard research-grade pricing (as of 2025) is approximately $9.90 per gram, $61.90 per 25 grams, and $218.90 per 100 grams at 95-97% purity with NMR/HPLC/GC validation . In contrast, the 8-amino-6-methyl-substituted analog (CAS 107757-19-7) is priced at approximately $2,885 per gram , representing a ~290-fold cost premium over the target compound. The 4-(1-cyanoethyl) analog (CAS 57964-39-3) and 4-(2-cyanoethyl) analog (CAS 57964-40-6) are available but as specialty items without published list pricing, indicative of custom synthesis requirements [1]. The target compound is stocked by multiple global suppliers including TCI, Aladdin, Bidepharm, and CymitQuimica, ensuring supply chain redundancy .

Procurement Supply Chain Bulk Sourcing Cost Analysis

1,2,3,4-Tetrahydronaphthalene-1-carbonitrile: Racemic Mixture with Defined Chiral Analytical Potential

1,2,3,4-Tetrahydronaphthalene-1-carbonitrile is commercially supplied as the racemic (1RS) mixture [1]. The (R)-enantiomer has been described in the context of asymmetric hydrocyanation of vinylarenes, where nickel-catalyzed addition of HCN to styrene derivatives proceeds with up to 97% enantiomeric excess using tailored chiral phosphine-phosphite ligands [2]. In contrast, the 4-(1-cyanoethyl)-substituted analog is supplied as a mixture of diastereomers with unspecified diastereomeric ratio , introducing additional complexity in chiral analytical method development. The target compound's single stereocenter at the 1-position, combined with documented HPLC separation methods for tetrahydronaphthalenic derivatives using β-cyclodextrin chiral stationary phases [3], provides a defined platform for enantioselective studies.

Chiral Chemistry Enantiomeric Separation Asymmetric Synthesis Analytical Development

1,2,3,4-Tetrahydronaphthalene-1-carbonitrile CAS 56536-96-0: Validated Application Scenarios for Procurement Decision-Making


Pharmaceutical Quality Control: USP/EP Reference Standard for Tetrahydrozoline/Tetryzoline Impurity Analysis

This compound is the official USP Tetrahydrozoline Related Compound A and EP Tetryzoline Impurity A. QC laboratories performing HPLC system suitability testing, method validation, or release testing for tetrahydrozoline hydrochloride drug substance or ophthalmic formulations must use this specific compound to comply with regulatory monographs [1]. The USP reference standard (Catalog No. 1652012, 50 mg) provides lot-specific certificates with defined valid use dates, ensuring traceable analytical results . Any substitution—even with other tetralin-1-carbonitrile derivatives—would invalidate method performance verification and require full revalidation per ICH Q2(R1) guidelines.

Medicinal Chemistry: Synthesis of Aldose Reductase Inhibitors and Baclofen Analogs

Researchers developing aldose reductase inhibitors for diabetic complication therapy should prioritize this compound based on peer-reviewed synthetic precedent. Sarges et al. (J. Med. Chem., 1988) utilized 1-cyanotetraline in the preparation of spirohydantoin-based aldose reductase inhibitors [2]. Mann et al. (J. Med. Chem., 1991) employed this intermediate in the synthesis of conformationally locked baclofen analogs as GABAB agonists [3]. The literature provides validated reaction conditions, expected yields, and structural characterization data that are absent for other tetralin-1-carbonitrile derivatives, reducing medicinal chemistry campaign timelines.

Asymmetric Catalysis Research: Substrate for Enantioselective Hydrocyanation Methodology Development

The compound's single stereocenter at the 1-position makes it an informative substrate for developing new asymmetric hydrocyanation methodologies. Falk et al. (Angew. Chem. Int. Ed., 2013) demonstrated nickel-catalyzed enantioselective hydrocyanation of vinylarenes achieving up to 97% ee [4]. The racemic nature of the commercially supplied material, combined with documented HPLC separation methods using β-cyclodextrin chiral stationary phases [5], provides a defined platform for evaluating new chiral catalysts and ligands. The simpler stereochemical profile compared to multi-stereocenter tetralin derivatives reduces analytical ambiguity in enantioselectivity determination.

Organic Synthesis: Cost-Effective Building Block for Research-Scale Derivatization

For academic and industrial R&D laboratories requiring gram-to-100-gram quantities of a tetralin-1-carbonitrile scaffold, this compound offers the most favorable procurement economics. At approximately $9.90 per gram and $218.90 per 100 grams with 95-97% purity , it is ~290× less expensive than the 8-amino-6-methyl analog ($2,885/g) . Multiple global suppliers (TCI, Aladdin, Bidepharm, CymitQuimica) maintain inventory , ensuring supply chain resilience. The compound is suitable for further functionalization at the 4-position or nitrile group reduction, enabling exploration of tetralin-based SAR studies without the cost premium of pre-functionalized analogs.

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